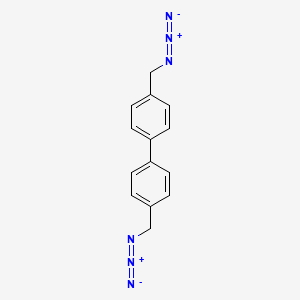
4,4'-Bis(azidomethyl)biphenyl
描述
4,4’-Bis(azidomethyl)biphenyl is an organic compound with the molecular formula C14H12N6 It is characterized by the presence of two azidomethyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Bis(azidomethyl)biphenyl can be synthesized through a multi-step process. One common method involves the reaction of 4,4’-bis(chloromethyl)biphenyl with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and requires overnight stirring to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(azidomethyl)biphenyl are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the process would involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
4,4’-Bis(azidomethyl)biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide groups can be reduced to amines using reagents like trimethylphosphine and water via the Staudinger reduction.
Cycloaddition Reactions:
Common Reagents and Conditions
Trimethylphosphine and Water: Used for the Staudinger reduction to convert azides to amines.
Copper(I) Catalysts: Used in CuAAC reactions to form triazoles from azides and alkynes.
Major Products Formed
Primary Benzylic Amines: Formed from the reduction of azides.
Triazoles: Formed from CuAAC reactions.
科学研究应用
4,4’-Bis(azidomethyl)biphenyl has several applications in scientific research:
Materials Science: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to undergo postsynthetic modifications.
Organic Synthesis: Employed in click chemistry to create complex molecular architectures.
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of 4,4’-Bis(azidomethyl)biphenyl primarily involves its reactivity due to the azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings, or be reduced to amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
4,4’-Bis(chloromethyl)biphenyl: A precursor in the synthesis of 4,4’-Bis(azidomethyl)biphenyl.
4,4’-Bis(ethynyl)biphenyl: Another biphenyl derivative used in similar types of reactions.
Uniqueness
4,4’-Bis(azidomethyl)biphenyl is unique due to its dual azide functionality, which allows it to participate in a wide range of chemical reactions, particularly in the formation of triazoles through click chemistry. This versatility makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-(azidomethyl)-4-[4-(azidomethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-19-17-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-18-20-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBLYGHUVFKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


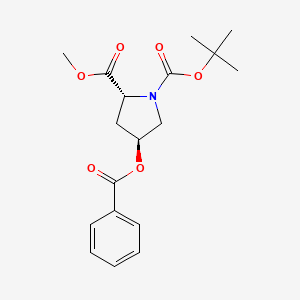
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3249940.png)
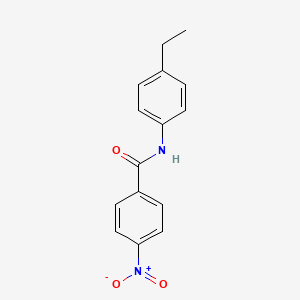
![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3249949.png)
![1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B3249956.png)

![2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3250004.png)
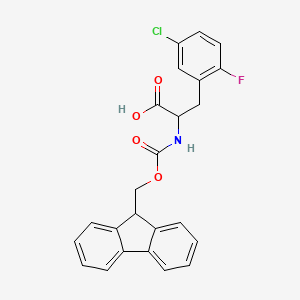

![Methyl 3-(benzo[d]oxazol-2-yl)benzoate](/img/structure/B3250028.png)

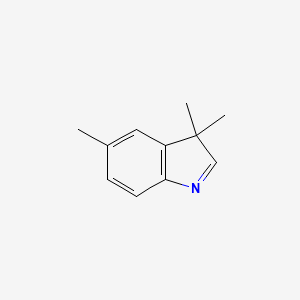
![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)
